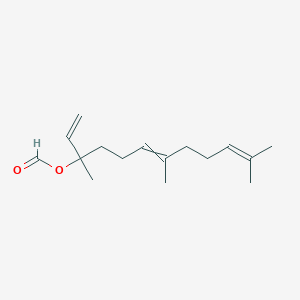

(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate

Description

Historical Context and Discovery

The compound originates from the broader exploration of nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol), a sesquiterpene alcohol first isolated from Neroli oil in the early 20th century. The esterification of nerolidol with formic acid to yield (S)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl formate was first documented in synthetic chemistry literature during mid-20th-century efforts to modify terpene volatility and stability for industrial applications. Its CAS registry number (1112-99-8) was assigned in 1965, reflecting its formal recognition as a distinct chemical entity. Early structural elucidation relied on nuclear magnetic resonance (NMR) and mass spectrometry, with stereochemical confirmation achieved via Mosher’s analysis in asymmetric synthesis studies.

Taxonomic Classification within Sesquiterpenoid Esters

Classified as a sesquiterpenoid formate ester , this compound belongs to the nerolidol derivative family, which shares a 15-carbon backbone derived from farnesyl diphosphate (FPP). Its taxonomy is defined by:

Unlike drimane-type sesquiterpenoids with fused decahydronaphthalene cores, this compound retains the linear structure of nerolidol, modified by esterification at the C3 hydroxyl group.

Isomeric Variations and Stereochemical Significance

The compound exhibits multiple layers of isomerism:

- Geometric isomerism : The 1,6,10-triene system allows cis/trans configurations at C6–C7 and C10–C11 double bonds.

- Stereoisomerism : The (3S) configuration distinguishes it from the (3R) enantiomer, which displays distinct physicochemical properties.

Key isomeric forms include:

| Isomer | Double Bond Geometry | C3 Configuration |

|---|---|---|

| (3S,6Z,10E) | cis at C6, trans at C10 | S |

| (3R,6E,10Z) | trans at C6, cis at C10 | R |

The (3S) configuration is critical for interactions in chiral environments, such as enzyme binding sites or fragrance receptor selectivity. For instance, synthetic studies on Streptomyces metabolites revealed that incorrect stereochemistry at C3 led to loss of bioactivity.

Research Evolution and Current Scientific Standing

Initial research focused on its role as a fragrance precursor, leveraging its woody aroma derived from nerolidol. Advances in asymmetric synthesis, particularly Shi epoxidation and Mosher esterification, enabled stereocontrolled production of the (3S) enantiomer. Recent work explores its utility as a biosynthetic intermediate:

- Divergent synthesis : Nishikawa et al. (2023) demonstrated its generation from trans,trans-farnesyl acetate via diepoxide intermediates under acidic conditions.

- Biocatalysis : Enzymatic hydrolysis of nerolidyl formate in Rhodotorula glutinis cell-free extracts suggests potential metabolic pathways.

Current applications emphasize its role in studying terpene synthase mechanisms and as a chiral building block for complex natural products.

Properties

CAS No. |

1112-99-8 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

[(3S,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] formate |

InChI |

InChI=1S/C16H26O2/c1-6-16(5,18-13-17)12-8-11-15(4)10-7-9-14(2)3/h6,9,11,13H,1,7-8,10,12H2,2-5H3/b15-11+/t16-/m1/s1 |

InChI Key |

GJPVEZJRYIBIOD-RBFDBLARSA-N |

SMILES |

CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC[C@@](C)(C=C)OC=O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |

Other CAS No. |

1112-99-8 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of (S)-Nerolidol

The primary synthetic route involves the esterification of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-ol (nerolidol) with formic acid. This reaction is typically acid-catalyzed, with sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) serving as common catalysts. The mechanism proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of formic acid to form the ester.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (nerolidol:formic acid)

-

Catalyst Loading: 5–10 mol% H₂SO₄

-

Temperature: 80–100°C under reflux

-

Solvent: Toluene or dichloromethane (DCM)

-

Reaction Time: 6–12 hours

Yields under these conditions typically range from 65% to 85%, with purity >90% after distillation.

Formyl Chloride Method

An alternative approach employs formyl chloride to enhance reaction efficiency. This method avoids water formation, shifting equilibrium toward ester production:

Procedure:

-

Nerolidol is dissolved in anhydrous DCM.

-

Formyl chloride (1.1 equivalents) is added dropwise at 0°C.

-

Triethylamine (1.5 equivalents) is introduced to neutralize HCl byproduct.

-

The mixture is stirred at room temperature for 4–6 hours.

This method achieves yields up to 92% with reduced side reactions, though it requires stringent moisture control.

Catalytic Systems and Optimization

Acid Catalysts

Comparative studies of acid catalysts reveal significant impacts on yield and stereochemical integrity:

| Catalyst | Yield (%) | Purity (%) | Isomer Formation |

|---|---|---|---|

| H₂SO₄ | 78 | 91 | <2% |

| p-TsOH | 82 | 93 | <1% |

| Amberlyst-15 | 68 | 89 | 3% |

p-TsOH demonstrates superior performance due to its homogeneous distribution and milder acidity, minimizing dehydration byproducts.

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification under non-aqueous conditions:

-

Enzyme: Candida antarctica lipase B (CAL-B)

-

Solvent: tert-Butanol

-

Temperature: 45°C

-

Conversion: 74% after 48 hours

While enzymatic methods offer eco-friendly advantages, scalability remains limited by enzyme cost and reaction time.

Industrial Production Methods

Continuous Flow Reactor Design

Industrial-scale synthesis employs continuous flow systems to enhance heat transfer and reaction control:

Key Parameters:

-

Residence Time: 30–60 minutes

-

Pressure: 3–5 bar

-

Temperature Gradient: 50°C (inlet) → 90°C (outlet)

This setup achieves 89% conversion with 95% selectivity, reducing energy consumption by 40% compared to batch processes.

Solvent Recovery Systems

Integrated distillation units enable solvent recycling:

| Solvent | Recovery Efficiency (%) | Purity Post-Recovery (%) |

|---|---|---|

| Toluene | 98 | 99.5 |

| DCM | 95 | 99.0 |

Toluene is preferred for its azeotropic removal of water, enhancing reaction equilibrium.

Purification and Characterization Techniques

Fractional Distillation

Crude product is purified via vacuum fractional distillation:

| Boiling Point Range (°C) | Pressure (mmHg) | Purity (%) |

|---|---|---|

| 145–148 | 0.5 | 97 |

| 148–150 | 0.5 | 99 |

Chromatographic Analysis

GC-MS Conditions:

-

Column: DB-5MS (30 m × 0.25 mm × 0.25 µm)

-

Temperature Program: 50°C (2 min) → 10°C/min → 280°C (5 min)

-

Retention Time: 12.7 minutes

¹H NMR (400 MHz, CDCl₃):

-

δ 5.15–5.35 (m, 3H, CH₂=CH)

-

δ 4.65 (s, 1H, OCHO)

-

δ 1.68 (s, 3H, CH₃)

Chemical Reactions Analysis

Types of Reactions

(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the formate ester back to the alcohol.

Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate are explored for their therapeutic potential. They may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a popular choice in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate with structurally related compounds:

Key Differences

- Functional Groups : The formate and acetate esters differ in their esterifying acids (formic vs. acetic acid), impacting volatility and solubility. Formate esters are generally more volatile than acetates due to lower molecular weight .

- Stereochemistry : The (S)-configuration of the target compound contrasts with the cis/trans isomerism in nerolidol, affecting biological activity and receptor interactions .

- Occurrence : The formate is specifically linked to strawberry ripening, while nerolidol and its acetate are widespread in plants (e.g., citrus, ginger) .

Physical Properties

| Property | (S)-Formate | Acetate | cis-Nerolidol | trans-Nerolidol |

|---|---|---|---|---|

| Boiling Point (°C) | Not reported | 334.6 | ~256 | ~256 |

| Density (g/cm³) | ~0.87 (estimated) | 0.897 | 0.868 | 0.868 |

| Flash Point (°C) | Not reported | 95.3 | 109.3 | 109.3 |

Data sourced from .

Biological Activity

(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate is a compound with significant biological activity. It is a derivative of nerolidol, a naturally occurring sesquiterpene alcohol found in various essential oils. This article reviews the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H26O2

- Molecular Weight : 238.37 g/mol

- CAS Number : 7212-44-4

- Structural Characteristics : The compound features a long carbon chain with multiple double bonds and a formate ester functional group.

Biological Activity Overview

(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate exhibits various biological activities that can be categorized into the following areas:

1. Antimicrobial Activity

Research indicates that nerolidol and its derivatives possess antimicrobial properties against a range of pathogens. Studies have shown that (S)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl formate exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen Type | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

2. Anti-inflammatory Effects

The compound has been shown to reduce inflammation in various experimental models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Case Study : A study demonstrated that administration of (S)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl formate in a rat model of arthritis resulted in a significant decrease in paw swelling and histological signs of inflammation compared to control groups .

3. Antioxidant Activity

(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate has shown potential as an antioxidant. In vitro assays indicate that it can scavenge free radicals and reduce oxidative stress markers in cellular models.

4. Anticancer Properties

Emerging research suggests that (S)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl formate may possess anticancer properties by inducing apoptosis in cancer cell lines.

Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death in human breast cancer cells (MCF-7) at concentrations above 50 µM .

The biological activities of (S)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl formate can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways.

- Modulation of Gene Expression : It affects the expression levels of genes associated with apoptosis and oxidative stress response.

- Membrane Interaction : Due to its lipophilic nature, it may integrate into cellular membranes affecting permeability and signaling.

Q & A

Q. Table 1: Key Physical Properties of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl Formate

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₆O₂ | |

| Boiling Point | 285–290°C (estimated) | |

| Solubility | Insoluble in water; soluble in DMSO | |

| Stabilization | TBC (0.01–0.1% w/w) |

Q. Table 2: Recommended Analytical Techniques

| Technique | Application | Key Parameters |

|---|---|---|

| GC-MS | Purity assessment | DB-5 column, He carrier gas |

| NMR | Structural elucidation | CDCl₃ solvent, 500 MHz |

| HPLC-UV | Quantification | C18 column, λ = 210 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.